molecular formula C10H13ClFNO2 B581927 (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-65-6

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B581927
CAS No.: 331763-65-6
M. Wt: 233.667
InChI Key: HLJRPTAKNOUJAW-SBSPUUFOSA-N
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Description

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant relevance in medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA) and features a fluorophenyl group, which imparts unique chemical and biological properties. This compound is often studied for its potential therapeutic applications, particularly in the field of neurology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.

    Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly neurotransmitter pathways.

    Medicine: Investigated for its potential as a therapeutic agent in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with GABA receptors in the brain. It acts as a modulator of these receptors, influencing neurotransmission and potentially providing therapeutic effects in conditions such as epilepsy and anxiety. The fluorophenyl group enhances its binding affinity and specificity for the target receptors.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    Gabapentin: A related compound used in the treatment of neuropathic pain and epilepsy.

    Pregabalin: Another GABA derivative with similar therapeutic applications.

Uniqueness

®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJRPTAKNOUJAW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661577
Record name (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-65-6
Record name (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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